Tlr7/8-IN-1
Overview
Description
Tlr7/8-IN-1 is a small molecule agonist that targets Toll-like receptors 7 and 8. These receptors are part of the innate immune system and play a crucial role in recognizing pathogen-associated molecular patterns and initiating immune responses. Activation of Toll-like receptors 7 and 8 triggers a cascade of immune responses, including the production of cytokines and chemokines, which are essential for mounting an effective immune response against infections and tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tlr7/8-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent functionalizationCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This often requires optimization of reaction conditions, purification processes, and quality control measures to meet regulatory standards. Techniques such as high-performance liquid chromatography and mass spectrometry are commonly used for quality assurance .
Chemical Reactions Analysis
Types of Reactions: Tlr7/8-IN-1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Tlr7/8-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the activation of Toll-like receptors 7 and 8 and their downstream signaling pathways.
Biology: Employed in research to understand the role of Toll-like receptors in immune responses and their involvement in various diseases.
Medicine: Investigated as a potential therapeutic agent for cancer immunotherapy, chronic infections, and autoimmune diseases due to its ability to modulate immune responses.
Industry: Utilized in the development of vaccines and adjuvants to enhance the efficacy of immunizations
Mechanism of Action
Tlr7/8-IN-1 exerts its effects by binding to Toll-like receptors 7 and 8, which are located in the intracellular endosomes of immune cells. Upon binding, the compound triggers the activation of these receptors, leading to the induction of a Th1 type innate immune response. This involves the production of pro-inflammatory cytokines and chemokines, which help in the activation and recruitment of immune cells to the site of infection or tumor .
The molecular targets of this compound include the Toll-like receptors themselves, as well as downstream signaling molecules such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and interferon regulatory factors (IRFs). These pathways play a crucial role in mediating the immune response and promoting the destruction of pathogens and tumor cells .
Comparison with Similar Compounds
Imiquimod: A Toll-like receptor 7 agonist used in the treatment of skin cancers and viral infections.
Resiquimod: A Toll-like receptor 7 and 8 agonist with applications in cancer immunotherapy and vaccine adjuvants.
852A: A synthetic Toll-like receptor 7 agonist investigated for its potential in treating hematological malignancies
Uniqueness of Tlr7/8-IN-1: this compound is unique in its ability to simultaneously target both Toll-like receptors 7 and 8, providing a broader range of immune activation compared to compounds that target only one receptor. This dual targeting enhances its potential as an immunotherapeutic agent and makes it a valuable tool for studying the complex interactions between these receptors and the immune system .
Properties
IUPAC Name |
(3S)-N-[4-[[5-(1,6-dimethylpyrazolo[3,4-b]pyridin-4-yl)-3-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-1-yl]methyl]-1-bicyclo[2.2.2]octanyl]morpholine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40N8O2/c1-19-14-25(21-15-31-35(3)26(21)32-19)36-12-4-24-22(16-36)20(2)34-37(24)18-28-5-8-29(9-6-28,10-7-28)33-27(38)23-17-39-13-11-30-23/h14-15,23,30H,4-13,16-18H2,1-3H3,(H,33,38)/t23-,28?,29?/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDQXRVWDYGAHX-SAVAPUMLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C)N3CCC4=C(C3)C(=NN4CC56CCC(CC5)(CC6)NC(=O)C7COCCN7)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C=NN(C2=N1)C)N3CCC4=C(C3)C(=NN4CC56CCC(CC5)(CC6)NC(=O)[C@@H]7COCCN7)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40N8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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